molecular formula C20H20N2O4 B11024479 N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11024479
M. Wt: 352.4 g/mol
InChI Key: BZTIRRSNQXNPFM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the quinoline derivative with an appropriate acyl chloride or anhydride.

    Attachment of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the quinoline carboxamide with 3,4-dimethoxybenzyl chloride under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives, which may have different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro or halogenated quinoline derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Uniqueness

N-(3,4-dimethoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core, which can significantly influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-22-16-7-5-4-6-14(16)15(11-19(22)23)20(24)21-12-13-8-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,24)

InChI Key

BZTIRRSNQXNPFM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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